Product packaging for Spirolide G(Cat. No.:)

Spirolide G

Cat. No.: B1256370
M. Wt: 691.9 g/mol
InChI Key: KLNQADXHUOWMOW-XHPQRKPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spirolide G is a macrocyclic marine phycotoxin belonging to the cyclic imine family, originally identified in dinoflagellates of the species Alexandrium ostenfeldii and Alexandrium peruvianum . This compound is characterized by its distinct 6,6,5-spiroketal ring system and a seven-membered cyclic imine moiety, which is considered the essential pharmacophore responsible for its potent biological activity . The cyclic imine group is a common feature of fast-acting neurotoxins and is critical for the interaction with molecular targets. The primary mechanism of action of this compound is its potent antagonism of nicotinic acetylcholine receptors (nAChRs) . Research has demonstrated that related analogues, such as 20-methyl spirolide-G, act as powerful antagonists at muscle-type and neuronal nAChR subtypes, effectively blocking nerve-evoked muscle contractions and inhibiting ACh-evoked currents . Studies on these spirolides show high-affinity binding and subtype selectivity, making them valuable pharmacological tools for probing the structure and function of various nAChRs . The main research applications for this compound are in neuroscience and pharmacology. It is used to study neuromuscular transmission, investigate the properties of different nAChR subtypes, and explore the toxicology of marine biotoxins . Spirolides are categorized as "fast-acting toxins" in bioassays, and their toxicity is significantly reduced if the cyclic imine moiety is hydrolyzed, underscoring the importance of this functional group . This product is presented for fundamental research applications only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H61NO7 B1256370 Spirolide G

Properties

Molecular Formula

C42H61NO7

Molecular Weight

691.9 g/mol

IUPAC Name

2-[(7Z)-29,32-dihydroxy-7,10,16,17-tetramethyl-24-methylidene-34,35,36-trioxa-19-azahexacyclo[28.3.1.11,4.126,30.09,14.014,20]hexatriaconta-7,10,19-trien-11-yl]-4-methyl-2H-furan-5-one

InChI

InChI=1S/C42H61NO7/c1-25-8-7-9-37-40(21-28(4)29(5)24-43-37)16-15-34(36-20-27(3)39(46)47-36)30(6)35(40)19-26(2)10-11-32-14-17-41(48-32)22-31(44)23-42(50-41)38(45)13-12-33(18-25)49-42/h19-20,28-29,31-33,35-36,38,44-45H,1,7-18,21-24H2,2-6H3/b26-19-

InChI Key

KLNQADXHUOWMOW-XHPQRKPJSA-N

Isomeric SMILES

CC1CC23CCC(=C(C2/C=C(\CCC4CCC5(O4)CC(CC6(O5)C(CCC(O6)CC(=C)CCCC3=NCC1C)O)O)/C)C)C7C=C(C(=O)O7)C

Canonical SMILES

CC1CC23CCC(=C(C2C=C(CCC4CCC5(O4)CC(CC6(O5)C(CCC(O6)CC(=C)CCCC3=NCC1C)O)O)C)C)C7C=C(C(=O)O7)C

Synonyms

spirolide G

Origin of Product

United States

Biosynthetic Pathways and Genetic Foundations of Spirolides

Polyketide Biogenesis of the Spirolide Macrocycle

The core scaffold of spirolides is assembled through a polyketide biosynthetic pathway. acs.orgresearchgate.net This process is analogous to fatty acid synthesis, where small carboxylic acid units, primarily acetate (B1210297), are sequentially condensed to form a long carbon chain. nih.govwikipedia.org Isotope labeling studies using [1,2-¹³C₂]acetate have confirmed that the majority of the carbon atoms within the spirolide macrocycle are derived from acetate. acs.org This evidence strongly supports the involvement of polyketide synthases (PKS), large multi-domain enzymes responsible for catalyzing the iterative condensation of these precursor units. wikipedia.orgawi.de

The biosynthesis of the spirolide macrocycle is thought to be carried out by Type I PKS systems. nih.gov These are large, multifunctional proteins containing a series of domains that each catalyze a specific step in the polyketide chain elongation and modification process. wikipedia.orgmdpi.com The linear polyketide chain, once assembled, undergoes a series of cyclization reactions to form the characteristic macrocyclic structure of spirolides. mdpi.com

Precursor Incorporation and Enzymatic Modifications

The initial linear polyketide chain undergoes a series of crucial modifications and additions that are fundamental to the structure and bioactivity of the final spirolide molecule. These steps include the incorporation of a non-polyketide precursor to form the cyclic imine moiety and a cascade of post-polyketide chain modifications that lead to the diverse array of spirolide analogues.

Glycine (B1666218) Incorporation into the Cyclic Imine Moiety

A defining feature of spirolides is the presence of a cyclic imine group, which is essential for their neurotoxic activity. mdpi.comnih.gov Isotope labeling experiments utilizing [1,2-¹³C₂,¹⁵N]glycine have conclusively demonstrated that the amino acid glycine is incorporated as an intact unit to form this critical moiety. acs.orgresearchgate.net This finding indicates the involvement of a non-ribosomal peptide synthetase (NRPS) or a similar enzymatic system that activates and incorporates the glycine precursor into the growing polyketide chain. nih.gov The nitrogen atom of the glycine molecule becomes the nitrogen in the seven-membered cyclic imine ring that is characteristic of many spirolides, including Spirolide G. mdpi.com

Post-Polyketide Chain Modifications Leading to Spirolide Diversification

Following the formation of the macrocycle and the incorporation of the cyclic imine, the spirolide scaffold is further tailored by a suite of enzymatic modifications. These post-polyketide modifications are responsible for the significant structural diversity observed within the spirolide family. awi.de Such modifications can include hydroxylations, methylations, and alterations to the side chain. mdpi.comresearchgate.net For example, the difference between various spirolide analogues often lies in the presence or absence of methyl groups at specific positions or variations in the side chain, such as the butenolide ring. mdpi.comawi.de These modifications are catalyzed by tailoring enzymes, which are often encoded by genes located in close proximity to the core PKS genes within the genome. wikipedia.org

Structural Rearrangements in Spirolide Ring Systems (e.g., Tri-spiroketal formation)

A hallmark of the spirolide structure is the complex spiroketal system. This compound is distinguished by its unusual 5:6:6 trispiroketal ring configuration. researchgate.netawi.deresearchgate.net This intricate system is formed through a series of intramolecular cyclizations and rearrangements of the polyketide-derived chain. The formation of these spiroketal rings is a thermodynamically driven process, but the precise enzymatic control that dictates the final stereochemistry and ring configuration is a subject of ongoing research. The variability in the spiroketal ring system, such as the 5:5:6 configuration in C-type spirolides versus the 5:6:6 in G-type, represents a significant point of diversification in the biosynthetic pathway. awi.denih.gov It has been proposed that different ring systems arise from variations in the biosynthetic pathways, indicating a high degree of enzymatic plasticity within the producing organisms. mdpi.com

Hypothesized Genetic Basis for Spirolide Biosynthesis (e.g., PKS genes, shared genes with other cyclic imines)

The biosynthesis of spirolides is undoubtedly governed by a dedicated set of genes organized in a biosynthetic gene cluster. Central to this are the polyketide synthase (PKS) genes, which are responsible for assembling the carbon backbone of the macrocycle. awi.de Studies on the dinoflagellate Alexandrium ostenfeldii, the primary producer of spirolides, have identified several PKS gene fragments, providing direct evidence for their role in spirolide biosynthesis. awi.de

The co-occurrence of different classes of cyclic imine toxins, such as gymnodimines and spirolides, in some dinoflagellate species suggests the existence of shared or evolutionarily related biosynthetic pathways. mdpi.comnih.gov This hypothesis is supported by the structural similarities between these toxin families, particularly in the polyketide-derived portions of the molecules. mdpi.comresearchgate.net It is plausible that a common set of core biosynthetic genes is utilized, with diversification arising from the action of different tailoring enzymes or variations in the PKS and NRPS modules. mdpi.com The identification of genes encoding these tailoring enzymes, in addition to the core PKS and NRPS genes, will be crucial for a complete understanding of the genetic basis of spirolide biosynthesis. awi.de

Molecular and Cellular Mechanisms of Action of Spirolides

Intracellular Signaling Pathways and Cellular Effects (e.g., Intracellular Calcium Dynamics)

The interaction of spirolides with cholinergic receptors leads to significant alterations in intracellular signaling, most notably affecting intracellular calcium ([Ca²⁺]i) dynamics. mdpi.com The antagonism of ionotropic nAChRs directly blocks the influx of cations, including Ca²⁺, that normally occurs upon receptor activation by acetylcholine (B1216132). mdpi.com

In contrast, the modulation of metabotropic mAChRs, which are G-protein coupled receptors, can influence [Ca²⁺]i through a different mechanism. mdpi.comsigmaaldrich.com Activation of certain mAChR subtypes (M1, M3, M5) typically initiates the phospholipase C (PLC) signaling cascade. sigmaaldrich.complos.orgnih.gov PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). plos.orgnih.gov IP₃ then binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol. plos.orgnih.gov Studies with the related compounds gymnodimine (B114) A and 13-desmethyl spirolide C have shown they can induce an increase in [Ca²⁺]i in PC12 cells, an effect that is blocked when both nAChRs and mAChRs are inhibited, confirming that these receptors are the primary targets for alterations in calcium signaling. mdpi.com

Furthermore, downstream signaling pathways are also affected. In C2C12 cells, stimulation of nAChRs leads to the phosphorylation and activation of signaling molecules like MAPK and PKB; this activation is diminished by pre-treatment with 13-desmethyl spirolide C. mdpi.com

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The potent biological activity of the spirolide family of toxins is intrinsically linked to specific structural features, with the cyclic imine moiety being identified as a critical pharmacophore. mdpi.commdpi.comsemanticscholar.orgmdpi.comnih.govacs.orgawi.de This seven-membered cyclic imine group is a defining characteristic of spirolides and is considered essential for their toxicity. semanticscholar.orgmdpi.comresearchgate.net This is strongly supported by the observation that spirolides E and F, which are hydrolyzed forms containing an acyclic aminoketone instead of the cyclic imine, are non-toxic. semanticscholar.org Synthetic studies creating small analogs of the spiroimine core have confirmed that this moiety is critical for the blockade of nAChRs, although the macrocyclic structure is necessary to achieve the high affinity and subtype specificity of the natural toxins. mdpi.comresearchgate.net

Influence of Spiroketal Ring System Configuration on Receptor Interactions

The chemical architecture of spirolides is distinguished by several key features, including a macrocyclic backbone and a cyclic imine group, which is considered a primary pharmacophore. nih.govmdpi.comacs.org Central to their structural diversity and biological activity is the spiroketal ring system. researchgate.netnih.gov In the case of Spirolide G, this system is a unique 6,6,5-trispiroketal moiety. nih.govmdpi.comnih.gov This configuration differs from other spirolide families, such as spirolides A–F which possess a 6,5,5-spiroketal system, and spirolides H and I which have a 6,5-spiroketal arrangement. nih.govmdpi.comnih.gov

This spiroketal portion of the molecule plays a significant role in the interaction with its primary molecular targets, the nicotinic acetylcholine receptors (nAChRs). oup.commdpi.com Molecular docking studies and the analysis of co-crystal structures of related compounds with the acetylcholine binding protein (AChBP), a homolog of the nAChR ligand-binding domain, have provided insights into these interactions. frontiersin.org The spiroketal ring system extends into the ligand-binding pocket at the interface of the receptor subunits. frontiersin.org

The specific configuration of the spiroketal rings influences the toxin's orientation and fit within the binding site, thereby affecting its affinity and selectivity for different nAChR subtypes. oup.com For example, in the α4β2 nAChR subtype, the presence of a lysine (B10760008) residue can cause steric hindrance, leading to a repositioning of the spiroketal fragment within the binding site. oup.com This shift can weaken key interactions, such as the hydrogen bond that often forms between the spiroketal moiety and a conserved tyrosine residue (Tyr195) on the principal face of the binding pocket, resulting in lower binding affinity for that specific receptor subtype. frontiersin.orgoup.com The distinct 6,6,5-spiroketal structure of this compound is thus a critical factor in defining its specific pharmacological profile as a potent nAChR antagonist. nih.gov

Table 1: Spiroketal Ring System Configurations in Different Spirolide Classes

Spirolide Class Spiroketal Ring System
This compound 6,6,5-spiroketal
Spirolides A–F 6,5,5-spiroketal
Spirolides H, I 6,5-spiroketal
Pinnatoxins 6,5,6-spiroketal

This table is based on information from references nih.govmdpi.comnih.govfrontiersin.org.

Stereochemical Determinants of Spirolide Biological Activity (e.g., C-4 Configuration)

The biological potency of spirolides is not only dependent on their macrocyclic structure and functional groups but is also profoundly influenced by their stereochemistry. A critical stereochemical feature is the configuration at the C-4 carbon within the butenolide ring side-chain. mdpi.comresearchgate.net This specific chiral center plays a pivotal role in the neurotoxicity of spirolides because it is directly involved in steric interactions with the receptor protein. mdpi.com

Due to the unconstrained rotation of the single carbon bond between C-4 and C-5, determining the stereochemistry at this position using standard nuclear Overhauser effect (NOE) NMR spectroscopy is challenging. researchgate.net To overcome this, researchers have employed a combination of computational modeling—using force field, semiempirical, and density functional theory methods—and comparative analysis of ¹³C NMR chemical shifts. researchgate.net These in silico studies, by comparing measured NMR data with calculated values for different stereoisomers, have suggested that the S configuration at C-4 is likely a biosynthetically conserved feature among many spirolides and the related gymnodimines. researchgate.net

Molecular docking models of 20-methyl this compound binding to nAChRs further underscore the importance of stereochemistry. mdpi.com These models indicate that while different stereoisomers may be capable of fitting into the receptor's binding site, their ability to form stable, high-affinity interactions differs. mdpi.com Specifically, for the interaction with the human α3β2 nAChR, only the isomer with the S stereochemistry at the relevant chiral center was shown to establish stabilizing hydrogen bonds with key amino acid residues, such as Lys77. mdpi.comresearchgate.net This stereospecific interaction highlights how the precise three-dimensional arrangement of the molecule is a key determinant of its high-affinity binding and potent antagonistic activity at specific nAChR subtypes. nih.govmdpi.com

Table 2: Binding Affinity (Ki) of 20-methyl this compound for Various nAChR Subtypes

nAChR Subtype Ligand Displaced Ki (nM)
Torpedo (muscle-type) [¹²⁵I]α-bungarotoxin 0.028
Human α3β2 [³H]epibatidine 0.040
Chick chimeric α7-5HT₃ [¹²⁵I]α-bungarotoxin 0.11
Human α4β2 [³H]epibatidine 3.6

This table presents data from competition-binding assays as reported in references nih.govmdpi.comnih.govresearchgate.net.

Table of Mentioned Compounds

Compound Name
13,19-didesmethyl spirolide C
13-desmethyl spirolide C
20-methyl this compound
Acetylcholine
Epibatidine
Gymnodimine A
Methyllycaconitine
Pinnatoxin A
Spirolide A
Spirolide B
Spirolide C
Spirolide D
Spirolide E
Spirolide F
This compound
Spirolide H
Spirolide I
α-bungarotoxin
α-toxin

Analytical Methodologies for Spirolide G Research and Discovery

Spectrometric Techniques for Structural Elucidation

Spectrometric methods are fundamental to defining the molecular architecture of novel natural products like Spirolide G. These techniques provide detailed information on mass, elemental composition, and the three-dimensional arrangement of atoms within the molecule.

High-Resolution Mass Spectrometry (HR-MS) is a cornerstone in the analysis of this compound and its analogues, providing highly accurate mass measurements of pseudo-molecular ions. mdpi.comnih.govawi.de This precision allows for the determination of the elemental formula of the molecule, a critical first step in its identification. mdpi.comawi.de For instance, HR-MS measurements have been used to obtain the accurate masses and elemental formulas for a series of novel spirolides discovered in strains of the dinoflagellate Alexandrium ostenfeldii. mdpi.comnih.govawi.de

Tandem Mass Spectrometry (MS/MS) complements HR-MS by enabling the fragmentation of selected precursor ions to generate product ion spectra. researchgate.net These spectra serve as a structural fingerprint, allowing for the differentiation between various spirolide analogues. mdpi.comnih.gov The combination of liquid chromatography with MS/MS (LC-MS/MS) is a powerful tool for detecting and identifying spirolides in complex matrices. researchgate.net While low-resolution mass spectrometry (LRMS) has been traditionally used, HR-MS platforms like Quadrupole Time-of-Flight (QTOF) and Orbitrap are increasingly employed for their ability to conduct untargeted screening and retrospectively analyze data for emerging toxins. mdpi.comifremer.fr

Table 1: HR-MS Data for Selected G-Type Spirolides and Related Novel Compounds This table presents accurate mass data for the pseudo-molecular ions of 20-methyl this compound and other novel spirolides identified through HR-MS analysis of Alexandrium ostenfeldii strains. Data derived from mass spectrometry-based characterization studies.

CompoundProposed FormulaCalculated Mass (m/z)Measured Mass (m/z)Reference
20-methyl this compound C₄₃H₆₄NO₈⁺714.4626Not specified mdpi.com
Compound 2 C₄₀H₆₀NO₇⁺666.4364666.4364 mdpi.com
Compound 6 C₄₂H₆₂NO₈⁺708.4470708.4468 mdpi.comawi.de
Compound 7 C₄₂H₆₄NO₉⁺722.4626722.4623 mdpi.comawi.de
Compound 8 C₄₃H₆₄NO₈⁺720.4626720.4623 mdpi.comawi.de
Compound 9 C₄₄H₆₈NO₈⁺738.4940738.4938 mdpi.comawi.de

Collision-Induced Dissociation (CID) is a technique used in tandem mass spectrometry where selected ions are fragmented through collisions with neutral gas molecules. wikipedia.orgnih.gov The analysis of these fragments provides profound insights into the molecule's structure. researchgate.netnih.gov For spirolides, CID spectra are dominated by charge-remote fragmentations, which are highly informative for structural characterization. researchgate.net

The fragmentation pattern of this compound and its analogues is distinctive. The chemical structure of 20-methyl this compound gives rise to specific cleavage sites when subjected to CID. researchgate.net The resulting product ions are characteristic of the spirolide core structure. researchgate.net For example, a fragment ion at m/z 164 is considered characteristic for many spirolides. mdpi.comresearchgate.net In a study characterizing new spirolides, the CID spectrum of a novel compound (Compound 2, m/z 666.4364) indicated it was a G-type spirolide due to the presence of fragment clusters similar to those of this compound. mdpi.com The structural characterization of unknown spirolides is often achieved by comparing their CID fragmentation patterns with those of known compounds like 20-methyl this compound. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural and stereochemical elucidation of complex molecules like this compound. wikipedia.orgebsco.com NMR provides detailed information about the chemical environment and connectivity of atoms, particularly carbon (¹³C NMR) and hydrogen (¹H NMR). ebsco.comlibretexts.org Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are used to determine the spatial proximity of nuclei, which helps in defining the relative stereochemistry of the molecule. awi.deresearchgate.net

However, certain structural features of spirolides can be challenging to resolve solely through experimental NMR. The stereochemistry at the C-4 carbon of the butenolide ring, for instance, is not accessible by NOE-NMR techniques due to the unconstrained rotation of the single carbon bond between C-4 and C-5. awi.deresearchgate.net To overcome this limitation, researchers have combined measured ¹³C NMR shifts with in-silico calculations using methods like Density Functional Theory (DFT). awi.deresearchgate.net This comparative approach demonstrated that modeled data support an S-configuration at C-4 for all studied spirolides, suggesting a biosynthetically conserved stereochemistry at this position. researchgate.net

Collision-Induced Dissociation (CID) and Fragmentation Pathway Analysis

Chromatographic Separations (e.g., UHPLC-MS/MS)

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the premier analytical method for the detection and quantification of this compound in various sample types, especially shellfish. nih.govnih.gov This technique offers high sensitivity, selectivity, and speed, making it ideal for routine monitoring and food safety applications. nih.gov

A 2018 survey of 2,671 shellfish samples from Great Britain utilized a rapid dispersive methanolic extraction followed by UHPLC-MS/MS analysis to screen for a range of cyclic imines. nih.govresearchgate.net The study detected 20-methyl this compound in 41.4% of the samples, making it the most frequently detected cyclic imine in the survey. nih.gov The concentrations found were generally low but highlight the widespread presence of the toxin. nih.govresearchgate.netresearchgate.net

Table 2: Detection of this compound in Bivalve Molluscs from Great Britain (2018) This table summarizes the findings of a large-scale UHPLC-MS/MS screening study for cyclic imines in shellfish. Data from Turner et al. (2020).

AnalyteSamples AnalyzedSamples Detected (%)Maximum Concentration (µg/kg)Limit of Quantification (LOQ) (µg/kg)Reference
20-methyl this compound 26711106 (41.4%)51.40.05 nih.govnih.govresearchgate.net
13-desmethyl spirolide C 2671181 (6.8%)13.40.06 nih.govnih.govresearchgate.net
Pinnatoxin G 2671733 (27.4%)85.40.06 nih.govnih.govresearchgate.net

Bioanalytical Approaches for Mechanistic Studies

To understand how this compound exerts its biological effects, bioanalytical methods that probe its interaction with molecular targets are employed. These assays are crucial for identifying the toxin's mechanism of action.

Receptor Binding Assays (RBAs) are a key bioanalytical tool for investigating the interaction of toxins with specific cellular receptors. ifremer.fr For this compound, microplate-based RBAs have been instrumental in identifying its molecular targets. ifremer.fr These assays measure the ability of a compound to compete with a radiolabeled ligand for binding to a specific receptor. mdpi.comnih.gov

Studies have demonstrated that 20-methyl this compound is a potent antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.comnih.gov Competition binding assays revealed that 20-methyl this compound has a very high affinity for several nAChR subtypes. nih.govresearchgate.net It effectively displaced radiolabeled ligands from the muscle-type nAChR in Torpedo membranes and from various neuronal nAChR subtypes expressed in cell lines. mdpi.comnih.govresearchgate.net The order of antagonist potency, as determined by comparing affinity constants (Ki) from binding assays, showed high affinity for the Torpedo muscle-type receptor and the human α3β2 neuronal receptor. mdpi.com

Table 3: Binding Affinity (Ki) of 20-methyl this compound for Various Nicotinic Acetylcholine Receptor (nAChR) Subtypes This table presents the inhibitor constant (Ki) values for 20-methyl this compound against different nAChR subtypes, as determined by competition receptor binding assays. Lower Ki values indicate higher binding affinity.

Receptor SubtypeCell/Tissue SystemRadioligand DisplacedKi (nM)Reference
Muscle-type (α1₂β1γδ) Torpedo membranes[¹²⁵I]α-bungarotoxin0.028 mdpi.comnih.govresearchgate.net
Neuronal (α3β2) HEK-293 cells (human)[³H]epibatidine0.040 mdpi.comnih.govresearchgate.net
Neuronal (α7-5HT₃) HEK-293 cells (chick chimeric)[¹²⁵I]α-bungarotoxin0.11 mdpi.comnih.govresearchgate.net
Neuronal (α4β2) HEK-293 cells (human)[³H]epibatidine~3.6 (90-fold lower affinity than α3β2) mdpi.comnih.govresearchgate.net

Electrophysiological Recordings (e.g., Voltage-clamp recordings)

Electrophysiological recording techniques, particularly two-electrode voltage-clamp (TEVC) recordings, have been fundamental in elucidating the mechanism of action of this compound at the molecular level. nih.govnih.gov This methodology allows for the precise measurement of ion currents across the membranes of cells, such as Xenopus laevis oocytes, that have been engineered to express specific receptor subtypes. nih.govresearchgate.net By clamping the cell membrane at a fixed potential, typically around -60 mV, researchers can isolate and quantify the currents generated by the activation of these receptors in response to agonists like acetylcholine (ACh). researchgate.netoup.com

Studies utilizing this approach have provided detailed insights into the interaction of 20-methyl this compound (20-meSPX-G) with various subtypes of nicotinic acetylcholine receptors (nAChRs). nih.gov In a typical experiment, Xenopus oocytes are first microinjected with cRNAs encoding for specific human or other animal nAChR subunits or microtransplanted with membranes rich in the desired receptor, such as those from the electric organ of the Torpedo marmorata fish. nih.gov After a few days of incubation to allow for receptor expression and integration into the oocyte membrane, the cells are placed in a recording chamber and perfused with solutions. nih.gov

The application of acetylcholine to these oocytes elicits a measurable inward current, indicating the opening of the nAChR ion channels. nih.gov To test the effect of this compound, the oocytes are pre-incubated with or co-perfused with 20-meSPX-G and acetylcholine. nih.gov Research has consistently shown that 20-meSPX-G does not evoke any current when applied alone, demonstrating that it does not act as an agonist on these receptors. nih.govoup.com Instead, it potently inhibits the inward currents normally induced by acetylcholine, confirming its role as a nAChR antagonist. nih.govnih.gov This blocking effect is observed across multiple nAChR subtypes, though with varying potencies. nih.govresearchgate.net

The inhibitory action is concentration-dependent, allowing for the determination of the half-maximal inhibitory concentration (IC₅₀). mdpi.com For instance, 20-meSPX-G exhibits very high potency against the Torpedo muscle-type (α1₂β1γδ) nAChR and the human neuronal α7 nAChR. nih.govresearchgate.net In contrast, it shows a lower potency against the human neuronal α4β2 nAChR subtype. nih.govresearchgate.netmdpi.com The washout of 20-meSPX-G from the experimental chamber leads to only a partial recovery of the acetylcholine-evoked currents, suggesting a slow dissociation from the receptor and an apparent irreversibility over a short time frame. nih.gov

Detailed Research Findings

Research using voltage-clamp recordings on Xenopus oocytes has established that 20-methyl this compound is a potent antagonist of both muscle and neuronal nAChRs. nih.gov The compound effectively blocks nerve-evoked isometric contractions in isolated mouse neuromuscular preparations without affecting contractions from direct electrical stimulation, pointing to a target at the neuromuscular junction. nih.gov

Key findings from electrophysiological analyses include:

No Agonist Activity : Perfusion of oocytes with 20-meSPX-G alone does not elicit any inward currents, indicating it does not directly activate nAChRs. nih.govoup.com

Potent Antagonism : The compound causes a marked reduction in the amplitude of ACh-evoked currents. nih.gov For example, a concentration of 3.12 nM 20-meSPX-G can cause a significant block of the nicotinic current in oocytes expressing Torpedo nAChRs. nih.gov

Subtype Selectivity : 20-meSPX-G displays differential inhibitory potency across nAChR subtypes. It is most potent on muscle-type and human α7 receptors and less so on the human α4β2 subtype. researchgate.netmdpi.com

Slow Reversibility : The blockade of nAChRs by 20-meSPX-G is not easily reversed upon washing the toxin from the medium, with studies reporting only a partial recovery of about 50% or more of the control current. nih.gov

The table below summarizes the inhibitory potency of 20-methyl this compound on various nAChR subtypes as determined by voltage-clamp experiments.

Receptor SubtypeExperimental ModelReported IC₅₀ ValueReference
Torpedo muscle-type (α1₂β1γδ)Xenopus oocytes0.54 nM researchgate.net
Human neuronal α7Xenopus oocytes0.29 nM nih.govresearchgate.net
Human neuronal α4β2Xenopus oocytes2.1 nM researchgate.netmdpi.com

Computational and Theoretical Studies on Spirolides

Molecular Docking and Ligand-Receptor Interaction Modeling

Computational studies, specifically molecular docking, have been instrumental in elucidating the interaction between 20-methyl spirolide G (20-meSPX-G) and its molecular targets, the nicotinic acetylcholine (B1216132) receptors (nAChRs). These in silico methods provide a structural rationale for the observed high-affinity binding and subtype selectivity of this potent marine toxin. researchgate.netnih.govnih.gov

Molecular docking calculations have been performed to model the interaction of 20-meSPX-G with the extracellular domain of various nAChR subtypes, including the human α7, α4β2, α3β2, and the Torpedo muscle-type (α1)₂β1γδ receptors. nih.govmdpi.com The binding modes of 20-meSPX-G are found to be similar to other cyclic imine toxins like pinnatoxin A and other spirolides. nih.gov The models consistently show that the cyclic imine moiety, a key pharmacophore, is crucial for the interaction. mdpi.com

A significant finding from these studies is the proposed structural explanation for the subtype selectivity of 20-meSPX-G. researchgate.netnih.gov For instance, competition-binding assays revealed that 20-meSPX-G has a very high affinity for the human α3β2 (Ki = 0.040 nM) and Torpedo (Ki = 0.028 nM) nAChRs, and a slightly lower, yet still potent, affinity for the human α7 nAChR (Ki = 0.11 nM). researchgate.netmdpi.com In contrast, its affinity for the human α4β2 nAChR is significantly lower, by about 90-fold. researchgate.netmdpi.com

The docking models suggest that these differences in affinity are due to specific amino acid interactions at the receptor binding sites. researchgate.net The spiroketal ring system of the spirolide is shown to have a conserved interaction with the side chain of Tyr195 in the receptor. researchgate.net The models also highlight the importance of the ligand's stereochemistry at the C17 hydroxyl group, which is currently unknown, although docking results suggest both potential stereoisomers can be accommodated within the binding pocket. researchgate.netnih.gov

The docking procedure for a flexible macrocycle like 20-meSPX-G is complex. To address this, researchers have employed a two-step process: first, a conformational search of the ligand is performed to generate a set of possible low-energy conformers, and second, these conformers are then docked into the receptor binding site using software like Gold. mdpi.com For 20-meSPX-G, this involved generating 14 conformers for the R stereoisomer and 11 for the S stereoisomer to account for the macrocycle's flexibility. mdpi.com

It is important to note that while these computational models provide valuable insights, they are based on homology models of the nAChR extracellular domain, using the Aplysia californica acetylcholine-binding protein (AChBP) crystal structure as a template. nih.govmdpi.com

Interactive Data Table: Binding Affinities of 20-methyl this compound

nAChR SubtypeOrganism/Cell LineBinding Assay LigandKi (nM)
α3β2Human (HEK-293 cells)[³H]epibatidine0.040 researchgate.netmdpi.com
Muscle-typeTorpedo (membranes)[¹²⁵I]α-bungarotoxin0.028 researchgate.netmdpi.com
α7-5HT₃ (chimeric)Chick (HEK-293 cells)[¹²⁵I]α-bungarotoxin0.11 researchgate.netmdpi.com
α4β2Human (HEK-293 cells)[³H]epibatidine~3.6 (90-fold lower than α3β2) researchgate.netmdpi.com

In Silico Determination of Stereochemistry and Conformational Analysis

The complex three-dimensional structure of spirolides, including this compound, presents a significant challenge for complete stereochemical assignment through experimental methods alone. Computational techniques, particularly conformational analysis, have become essential tools in complementing and confirming structural data derived from methods like NMR spectroscopy. awi.de

For many spirolides, the relative stereochemistry has been established through a combination of molecular modeling and NMR studies, including NOESY and ROESY experiments. However, certain chiral centers, such as the C4 carbon within the butenolide ring, are difficult to assign definitively using NOE-NMR due to the unconstrained rotation of the single bond connecting it to the main structure. awi.deresearchgate.net This ambiguity has led to conflicting reports in the literature for some spirolide analogues. awi.de

To resolve such ambiguities, in silico methods are employed. The process typically involves generating multiple possible isomers and performing conformational searches using force field methods (like AM1) to identify low-energy conformers. awi.de These representative geometries are then subjected to higher-level geometry optimization. awi.de This detailed conformational analysis is crucial because the biological activity of these molecules is intrinsically linked to their specific 3D shape and how they fit into receptor binding pockets. awi.de

For instance, in the study of 13-desmethyl spirolide C, conformational analysis was key to understanding its mechanism of action. awi.de Similarly, for this compound, the stereochemistry of the hydroxylated C17 chiral center remains unknown. nih.govmdpi.com Computational modeling has been used to explore the two possible configurations (R and S) at this position. mdpi.com A conformational search for both stereoisomers was conducted using software like MacroModel, resulting in 14 conformers for the R-isomer and 11 for the S-isomer, which were then used for subsequent docking studies. mdpi.com These analyses indicated that both stereoisomers could be accommodated within the nAChR binding site, highlighting the need for further experimental work to determine the natural configuration. researchgate.net

Quantum Chemical Calculations (e.g., DFT, Semiempirical Methods, DP4+ Approach for NMR Shift Prediction)

Quantum chemical calculations have emerged as powerful tools for the structural elucidation of complex natural products like this compound, particularly for resolving stereochemical ambiguities that are challenging to determine solely through experimental NMR data. awi.deresearchgate.net Methods such as Density Functional Theory (DFT), semiempirical methods, and the DP4+ probability approach are used to predict NMR chemical shifts, which can then be compared with experimental values to determine the most likely stereoisomer. awi.deresearchgate.netrsc.org

A key application of these methods has been the determination of the stereochemistry at the C4 carbon in the butenolide ring of spirolides and the related gymnodimines. awi.deresearchgate.net Due to free rotation around the C4-C5 bond, standard NMR techniques like NOE are often inconclusive for this assignment. researchgate.net To address this, researchers have compared measured ¹³C NMR shifts with values calculated in silico for different possible epimers. awi.deresearchgate.net

The computational workflow typically involves:

Conformational Search: Initial exploration of possible conformations using computationally less expensive methods like force fields or semiempirical methods (e.g., AM1). awi.de

Geometry Optimization: The low-energy conformers are then optimized at a higher level of theory, commonly DFT with a functional like B3LYP and a suitable basis set (e.g., def2-TZVPP). awi.demdpi.com Solvation effects are often included using models like the Conductor-like Polarizable Continuum Model (CPCM). awi.de

NMR Shielding Tensor Calculation: For the optimized geometries, NMR shielding tensors are calculated. awi.de

Chemical Shift Prediction and Comparison: The calculated shielding tensors are converted to chemical shifts and compared against experimental data. awi.de

The DP4+ analysis is a statistical method that provides a probability for each candidate structure being the correct one by comparing the calculated and experimental NMR data. awi.deuca.edu.ar This approach has been successfully used to assign the C4 configuration for several spirolides and gymnodimines as S, suggesting a conserved biosynthetic pathway. awi.deresearchgate.net For example, in a study of various spirolides, DP4+ probability assigned the C4 S configuration with very high confidence (e.g., 99.99% for 13,19-didesmethyl SPX C). researchgate.net

Different levels of theory can be tested to find the optimal balance between accuracy and computational cost. awi.de While MP2 theory has been explored, it doesn't always improve the prediction of chemical shifts compared to DFT for these systems. awi.de The B3LYP functional has been shown to provide reliable results for this class of compounds. awi.demdpi.com

Interactive Data Table: DP4+ Probability for C4 Stereochemistry in Related Spirolides

CompoundC4-S Configuration ProbabilityC4-R Configuration Probability
13,19-didesmethyl SPX C (3)99.99% researchgate.net0.01% researchgate.net
20-hydroxy-13,19-didesmethyl SPX C (7)100.00% researchgate.net0.00% researchgate.net
7,6-spirocyclic imine (5)96.21% researchgate.net3.79% researchgate.net

Electrostatic Potential Surface Analysis for Reactivity Prediction

Electrostatic potential (ESP) surface analysis is a computational method used to visualize and understand the charge distribution, size, shape, and chemical reactivity of molecules like this compound. awi.deresearchgate.net The ESP surface maps the electrostatic potential onto the molecule's electron density surface, providing a visual guide to its reactive sites. researchgate.netmdpi.com

In these maps, regions of negative electrostatic potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. researchgate.netmdpi.com Conversely, regions of positive potential, colored blue, are electron-poor and represent sites for nucleophilic attack. researchgate.netmdpi.com Neutral regions are often colored green. researchgate.net

For spirolides and gymnodimines, ESP analysis supports the observation that these two groups of compounds have similar modes of action, as they exhibit comparable ESP surfaces. awi.de This analysis is crucial for understanding how these toxins interact with their biological targets, such as nAChRs. The distribution of charge on the surface of the toxin molecule dictates the non-covalent interactions (like hydrogen bonds and van der Waals forces) it can form within the receptor's binding pocket. nih.gov

Furthermore, ESP analysis can reveal the significant impact of stereochemistry on a molecule's reactivity and interactions. awi.de Studies on 13-desmethyl spirolide C have shown that changing the stereochemistry at the C4 carbon has a strong effect on the calculated ESP surface. awi.de This highlights how a subtle change in 3D structure can alter the charge distribution and, consequently, the binding affinity and biological activity of the compound. The wavefunction for these analyses is typically obtained using Density Functional Theory (DFT) calculations. awi.de

Ecological and Environmental Research Perspectives on Spirolides

Dinoflagellate Strain Diversity and Spirolide Chemotypes

The production of spirolides, a group of marine biotoxins, is primarily associated with the dinoflagellate species Alexandrium ostenfeldii and Alexandrium peruvianum. nih.govrsc.org Research has revealed significant diversity in the chemical structures of spirolides, known as chemotypes, which vary among different geographical strains of these dinoflagellates. mdpi.comresearchgate.net

Alexandrium ostenfeldii, a globally distributed species, exhibits remarkable intraspecific variability in its spirolide profiles. ifremer.frnih.gov For instance, strains from the northeastern Atlantic, such as those from Limfjord, Denmark, are known to produce spirolides like 13-desmethyl spirolide C (13-desMeC) and 13,19-didesmethyl spirolide C (13,19-didesMeC). ifremer.frnih.gov Notably, Danish strains were the first in which Spirolide G and its derivative, 13,19-didesMeG, were identified. ifremer.fracs.orgnih.gov In contrast, strains from Nova Scotia, Canada, have shown different dominant profiles, with some producing spirolides A, B, C, and 13-desMeC, while others primarily synthesize spirolide C and 20-methyl this compound. ifremer.fr

This compound is characterized by a distinct 5:6:6-trispiroketal ring system, which differentiates it from the more common C-type spirolides that possess a 5:5:6 trispiroketal ring configuration. mdpi.comacs.orgnih.gov The discovery of G-type spirolides expanded the known structural diversity of this toxin family. mdpi.com Further research on A. ostenfeldii strains from various locations, including The Netherlands, Greenland, and Norway, has led to the identification of additional novel spirolides, some of which are proposed as C- and G-type variants. mdpi.comresearchgate.net This highlights that while certain strains may have a dominant spirolide type, they often produce a complex mixture of analogues. mdpi.com

Alexandrium peruvianum is another dinoflagellate species confirmed to produce spirolides. rsc.orgresearchgate.net Strains of A. peruvianum have been identified as producers of these toxins, further broadening the understanding of the taxonomic distribution of spirolide biosynthesis. researchgate.netresearchgate.net

The diversity in spirolide chemotypes is not only strain-dependent but can also be influenced by environmental factors, which affect the growth of the dinoflagellates and their toxin production. ifremer.frnih.gov This chemical variability is a critical area of research for understanding the ecological roles and potential risks associated with these compounds.

Global Distribution and Occurrence Patterns of this compound and its Analogues

Spirolides, including this compound and its analogues, have been detected in various marine environments and shellfish species across the globe, indicating a widespread distribution of the producing dinoflagellates, primarily Alexandrium ostenfeldii. nih.govnih.gov First identified in shellfish from the Atlantic coast of Nova Scotia, Canada, in the early 1990s, the known geographic range of spirolides has since expanded significantly. oup.commdpi.com

In Europe , spirolides have been reported in numerous countries. In Norway , 20-methyl this compound was identified in mussels (Mytilus edulis) and in plankton samples containing A. ostenfeldii. nih.govnih.gov A survey of Norwegian blue mussels also detected 20-methyl this compound in 77% of samples, alongside other analogues like 13-desmethylspirolide C. nih.gov Danish strains of A. ostenfeldii from Limfjorden were found to produce this compound. acs.orgnih.gov The presence of spirolides has also been confirmed in Scotland , Spain , France , Italy , Ireland , The Netherlands , Croatia , Portugal , and Slovenia . researchgate.netmdpi.com A study in Great Britain detected 20-methyl this compound in shellfish. researchgate.netmdpi.com

In North America , beyond the initial findings in Canada , spirolides have been detected in the Gulf of Maine, USA . whoi.edu In Mexico , 13-desmethyl spirolide C was recorded in cultured mussels, linked to the presence of A. ostenfeldii. frontiersin.org

In South America , spirolides have been reported in Chile and Argentina . researchgate.net The toxin profile in the Beagle Channel, Argentina, was noted to be dominated by SPX-1 (13-desmethyl spirolide C) and, to a lesser extent, 20-Me-SPX-G. researchgate.net

Occurrences have also been documented in other parts of the world, including China and New Zealand . researchgate.net The detection of these compounds is often associated with the presence of A. ostenfeldii in the water column. nih.govwhoi.edu The accumulation of spirolides in shellfish, such as mussels and scallops, is a result of their filter-feeding activity on toxic plankton. oup.com

The table below summarizes the global occurrence of this compound and its related analogues.

Biosynthetic Variability in Natural Dinoflagellate Populations

The production and composition of spirolides within natural dinoflagellate populations, particularly Alexandrium ostenfeldii, exhibit significant variability. ifremer.fr This biosynthetic variability is attributed to a combination of genetic differences between strains (chemotypes) and the influence of environmental factors on toxin synthesis. ifremer.frnih.govresearchgate.net

Great diversity in spirolide profiles has been observed among A. ostenfeldii isolates from different geographical regions and even within the same population. ifremer.fr For example, plankton samples from two nearby locations in Nova Scotia, Canada—Ship Harbour and Graves Shoal—showed remarkably different spirolide compositions. ifremer.fr The profile at Ship Harbour was dominated by spirolides A, B, C, and 13-desMeC, while at Graves Shoal, spirolides B, D, and an isomer were the major components. ifremer.fr This heterogeneity suggests a high degree of genetic diversity and the existence of distinct chemotypes co-occurring in close proximity. ifremer.fr

Environmental conditions are key factors that modulate spirolide production and can alter the toxin profile of a given strain. nih.gov Laboratory studies have demonstrated that factors such as salinity, light intensity, photoperiod, and nutrient availability can influence both the growth of A. ostenfeldii and its spirolide quota per cell. ifremer.frnih.gov For instance, one study showed that the highest toxin amount per cell was achieved at a salinity of 28‰ under continuous light, while the proportion of different spirolide analogues could be shifted by changing the culture medium and light-dark cycles. nih.gov Similarly, temperature and the composition of the culture medium have been shown to affect the relative abundance of different spirolides, such as 13,19-didesMeC, SPX-D, 13-desMeC, and 13-desMeD. ifremer.fr

The biosynthesis of spirolides, like other polyketide-derived metabolites in dinoflagellates, is complex and appears to be linked to the cell cycle and light-dependent metabolic processes. core.ac.uknih.govnih.gov Toxin production in Alexandrium species is often coupled to the G1 phase of the cell cycle. core.ac.uk Studies have shown that the cellular content of spirolides can increase significantly at the beginning of the dark period, indicating a strong link between toxin biosynthesis and the photocycle. core.ac.uk This variability in production, influenced by both intrinsic genetic factors and external environmental cues, complicates the prediction of toxic events and highlights the dynamic nature of toxin biosynthesis in natural dinoflagellate populations. ifremer.frfrontiersin.org

Role of Spirolides in Marine Ecosystem Dynamics (e.g., Allelochemical Interactions)

The ecological function of spirolides in marine ecosystems is not fully understood, but evidence suggests they may play a role in allelochemical interactions, a form of chemical warfare between organisms. researchgate.netmdpi.com Allelochemicals are secondary metabolites released by an organism that influence the growth, survival, and reproduction of other species. Many species within the genus Alexandrium are known to produce bioactive extracellular compounds that can affect a range of organisms, from competing microalgae to grazers and parasites. researchgate.net

While direct evidence for this compound's role is part of the broader investigation into spirolides, the lytic and toxic activities of compounds produced by Alexandrium species are well-documented. For example, some Alexandrium strains have shown potent allelopathic effects, causing cell lysis in other phytoplankton species. awi.deresearchgate.netnih.gov This can provide a competitive advantage to the Alexandrium population by inhibiting the growth of other algae, potentially contributing to the formation and dominance of harmful algal blooms (HABs). researchgate.netum.edu.my

The toxic effects of spirolides on various marine organisms also point towards a defensive role. The "fast-acting" toxicity observed in laboratory assays suggests that spirolides could function as a defense mechanism against grazing zooplankton. mdpi.comresearchgate.net By deterring or incapacitating grazers, Alexandrium could reduce predation pressure, thereby increasing the net growth of its population.

It is important to note that Alexandrium ostenfeldii often produces a suite of bioactive compounds, not just spirolides, but also paralytic shellfish toxins (PSTs) and other uncharacterized allelochemicals. researchgate.netwhoi.edu Therefore, the observed ecological impacts, such as allelopathy or grazer deterrence, may result from the synergistic action of multiple compounds. researchgate.net The production of such a diverse array of secondary metabolites, including different spirolide analogues like this compound, implies a significant evolutionary investment, likely driven by the complex chemical interactions that structure marine planktonic communities. researchgate.netmdpi.com

Future Directions in Spirolide G Research

Advancements in Total Synthesis Methodologies for Complex Spirolide Congeners

The intricate architecture of spirolides, including Spirolide G, presents a formidable challenge to synthetic chemists. To date, a complete total synthesis of any spirolide has not been reported. nih.gov However, significant progress has been made in the synthesis of key fragments, paving the way for the eventual construction of these complex molecules.

Recent strategies have focused on developing efficient and stereoselective methods to assemble the characteristic spirocyclic systems of spirolides. One notable approach involves a sila-Stetter-acetalization process to construct the bis-spiroacetal core. europa.eu This method, while innovative, has faced challenges in achieving the desired stereochemical control, often resulting in a mixture of diastereomers. Another promising strategy employs an aza-Claisen rearrangement and an exo-selective Diels-Alder reaction to create the spirocyclic imine moiety. rsc.orgresearchgate.net This approach has shown high stereoselectivity, representing a significant step towards the total synthesis of compounds like 13-desmethyl spirolide C. rsc.org

Elucidation of Complete Biosynthetic Pathways and Identification of Key Enzymes

The biosynthesis of spirolides is a complex process that is not yet fully understood. It is believed to follow a polyketide pathway, where the carbon backbone is assembled from acetate (B1210297) units by polyketide synthases (PKS). researchgate.net Isotope labeling studies have provided evidence that the cyclic imine moiety is derived from the incorporation of an intact glycine (B1666218) unit. researchgate.net

A key area of future research is the identification and characterization of the specific enzymes involved in the biosynthesis of this compound. This includes the PKS enzymes responsible for constructing the polyketide chain, as well as the enzymes that catalyze the cyclization and modification steps to form the final spirolide structure. nih.govnih.gov The discovery of a putative type III PKS gene, Sl-pks2, in Sporotrichum laxum involved in spirolaxine (B1682166) biosynthesis, a compound with some structural similarities to spirolides, suggests that similar enzymes may be at play in Alexandrium ostenfeldii, the dinoflagellate that produces spirolides. nih.gov

Unraveling the complete biosynthetic pathway will provide valuable insights into how these complex molecules are produced in nature. researchgate.net This knowledge could be harnessed for the biotechnological production of this compound and its congeners, offering a sustainable alternative to chemical synthesis. Furthermore, understanding the enzymatic machinery could allow for the chemo-enzymatic synthesis of novel spirolide derivatives with tailored properties. biorxiv.org

Detailed Characterization of Receptor-Ligand Interactions and Allosteric Modulation

Spirolides, including the highly potent 20-methyl this compound, are known to be potent antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govresearchgate.net These receptors are crucial for neurotransmission in both the central and peripheral nervous systems. oup.com Studies have shown that spirolides interact with high affinity with various nAChR subtypes, including muscle-type and neuronal receptors. nih.govoup.com

Future research will focus on obtaining a more detailed understanding of the molecular interactions between this compound and its receptor targets. This includes identifying the specific amino acid residues within the nAChR binding pocket that are critical for ligand recognition and binding. unica.it Molecular modeling and simulation studies, in conjunction with site-directed mutagenesis, will be instrumental in mapping these interactions. unica.itresearchgate.net

A particularly interesting avenue of investigation is the potential for allosteric modulation of nAChRs by spirolides. mdpi.comyoutube.com Allosteric modulators bind to a site on the receptor that is distinct from the primary ligand binding site, and can either enhance or inhibit the receptor's response to the endogenous ligand, acetylcholine. youtube.com Investigating whether this compound can act as an allosteric modulator could open up new possibilities for its use as a pharmacological tool to probe nAChR function and for the development of novel therapeutics. researchgate.netx-mol.net

Discovery and Characterization of Novel Spirolide Congeners and their Bioactivity Profiles

The structural diversity of spirolides produced by Alexandrium ostenfeldii is greater than initially thought. mdpi.comawi.de Mass spectrometry-based studies have led to the identification of numerous new spirolide congeners, which differ in their substitution patterns and even their core ring structures. mdpi.comresearchgate.net For instance, while most spirolides possess a trispiroketal system, congeners with a dispiroketal ring system have also been discovered. researchgate.net

A key future direction is the continued exploration for novel spirolide congeners from various geographical locations and different strains of A. ostenfeldii. nih.gov The isolation and complete structural elucidation of these new compounds, using techniques like NMR spectroscopy, are essential. mdpi.com

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for detecting and quantifying Spirolide G in marine samples?

  • Methodological Answer : Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the gold standard due to its high sensitivity and specificity for lipophilic marine toxins like this compound. However, the absence of certified toxin standards for certain analogs (e.g., 20-methyl this compound) introduces quantification uncertainties. Researchers should prioritize using available certified standards and validate methods with spike-recovery experiments in matrix-matched samples .

Q. How do structural variations among spirolides influence their toxicity profiles?

  • Methodological Answer : Toxicity differences arise from structural modifications, such as methylation patterns. For example, 13-desmethyl spirolide C exhibits an oral LD50 of 500 µg/kg in mice, while 20-methyl this compound has an LD50 of 160 µg/kg. Structural analysis via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) can elucidate these relationships. Comparative studies should pair structural data with in vivo or in vitro toxicity assays (e.g., nAChR binding assays) .

Q. What bioassays are commonly used to study this compound’s mechanism of action?

  • Methodological Answer : Competitive ligand-binding assays using Torpedo marmorata nAChR or AChBP (acetylcholine-binding protein) are widely employed. The nAChR assay offers a broader dynamic range for screening multiple toxins, while AChBP assays provide higher precision for affinity measurements. Researchers should select assays based on their target receptor specificity and cross-reactivity profiles (e.g., nAChR’s 24-fold higher sensitivity to 13-desmethyl spirolide C vs. gymnodimine) .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound quantification across studies?

  • Methodological Answer : Contradictions often stem from variability in toxin standards, matrix effects, or assay cross-reactivity. To mitigate this:

  • Use certified reference materials (CRMs) for calibration.
  • Perform inter-laboratory validation using harmonized protocols.
  • Report detection limits, recovery rates, and uncertainties explicitly.
  • Cross-validate results with orthogonal methods (e.g., combining LC-MS/MS with receptor-based assays) .

Q. What experimental design considerations are critical for assessing this compound’s ecological impact?

  • Methodological Answer : Apply the PICOT framework to structure studies:

  • P opulation: Target species (e.g., mollusks, fish) and their habitats.
  • I ntervention: Exposure concentrations reflecting natural blooms.
  • C omparison: Control groups vs. exposed populations.
  • O utcome: Biomarkers (e.g., nAChR inhibition, mortality rates).
  • T ime: Chronic vs. acute exposure timelines.
    Include spatial-temporal sampling strategies to account for toxin variability in marine environments .

Q. What strategies are recommended for synthesizing this compound analogs to support structural and toxicological studies?

  • Methodological Answer : Total synthesis is essential for obtaining pure analogs lacking natural abundance. Key steps include:

  • Modular assembly of cyclic imine cores via stereoselective reactions.
  • Functionalization of side chains to mimic natural variants.
  • Validation via HRMS, NMR, and comparative chromatography with natural isolates.
    Collaborate with organic chemistry groups to access specialized synthetic techniques .

Q. How can researchers ensure reproducibility in this compound studies, particularly in data presentation and statistical analysis?

  • Methodological Answer :

  • Data Presentation : Use well-designed tables and figures to highlight processed data critical to the research question. Raw data should be archived in appendices or repositories .
  • Statistical Rigor : Apply appropriate tests (e.g., ANOVA for dose-response curves) and report effect sizes, confidence intervals, and p-values. Use software like R or Python for reproducibility scripts .
  • Metadata Documentation : Detail extraction protocols, instrument parameters, and sample handling to enable replication .

Guidance for Literature Reviews and Sourcing

  • Tip : Use Google Scholar with advanced search operators (e.g., "this compound" AND toxicity) to locate peer-reviewed articles. Filter results by publication year and prioritize studies citing certified standards. Avoid non-peer-reviewed platforms like .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.